Coordination Mode pH-Dependence: 1,3-Thiazole-2-thiol Versus 2-Mercaptobenzothiazole in Pt(II) and Pd(II) Complexation
1,3-Thiazole-2-thiol (as 2-mercapto-thiazoline, SHth) exhibits fundamentally different coordination behavior compared to 2-mercaptobenzothiazole (SHbtz). In acidic medium, both ligands coordinate exclusively through the N-heteroatom. However, in basic medium, SHth demonstrates S-only coordination to Pt(II), Rh(I), and Rh(III), whereas SHbtz consistently maintains S,N-chelation regardless of pH conditions [1]. This difference in coordination mode directly affects the geometry, stability, and reactivity of resulting metal complexes, with SHth's pH-tunable binding mode offering synthetic flexibility not available with SHbtz.
| Evidence Dimension | Coordination mode under varying pH conditions |
|---|---|
| Target Compound Data | Acidic medium: N-coordination only; Basic medium: S-coordination only to Pt(II), Rh(I), Rh(III) |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (SHbtz): Acidic medium: N-coordination only; Basic medium: S,N-chelation always |
| Quantified Difference | Qualitative coordination mode divergence in basic medium (S-only versus S,N-chelation) |
| Conditions | Pt(II), Pd(II), Rh(I), Rh(III) complexes; acid and basic media; characterized by IR, far-IR, ¹H NMR, conductivity, and dipole moment measurements |
Why This Matters
Procurement of 1,3-thiazole-2-thiol rather than 2-mercaptobenzothiazole is essential when pH-tunable metal coordination or S-monodentate binding in basic conditions is required for targeted complex geometry.
- [1] Dehand J, et al. Complexes of Pt(II), Pd(II), Rh(I) and Rh(III) with nitrogen and sulfur-containing heterocyclic ligands of biological interest. Synthesis, characterization and influence of pH. Inorganica Chimica Acta. 2001;316(1-2):113-121. View Source
